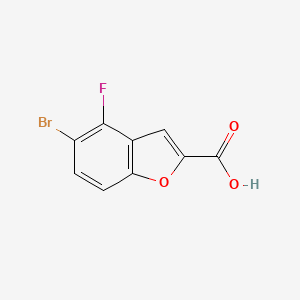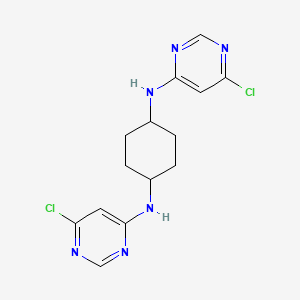
N,N'-Bis-(6-chloro-pyrimidin-4-yl)-cyclohexane-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis-(6-chloro-pyrimidin-4-yl)-cyclohexane-1,4-diamine is a chemical compound characterized by the presence of two 6-chloro-pyrimidin-4-yl groups attached to a cyclohexane-1,4-diamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis-(6-chloro-pyrimidin-4-yl)-cyclohexane-1,4-diamine typically involves the reaction of cyclohexane-1,4-diamine with 6-chloro-pyrimidine-4-yl derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve maximum yield and purity.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis-(6-chloro-pyrimidin-4-yl)-cyclohexane-1,4-diamine may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. The purification of the final product is achieved through techniques such as crystallization, filtration, and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis-(6-chloro-pyrimidin-4-yl)-cyclohexane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro groups in the pyrimidine rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution can result in various functionalized pyrimidine derivatives.
Scientific Research Applications
N,N’-Bis-(6-chloro-pyrimidin-4-yl)-cyclohexane-1,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N’-Bis-(6-chloro-pyrimidin-4-yl)-cyclohexane-1,4-diamine involves its interaction with specific molecular targets. The chloro-pyrimidine groups can interact with enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(6-chloro-pyrimidin-4-yl-oxy)benzene: This compound shares the 6-chloro-pyrimidin-4-yl group but has a benzene core instead of a cyclohexane-1,4-diamine core.
6-Chloro-pyrimidin-4-yl-methyl-amine: This compound contains a single 6-chloro-pyrimidin-4-yl group attached to a methyl-amine.
Uniqueness
N,N’-Bis-(6-chloro-pyrimidin-4-yl)-cyclohexane-1,4-diamine is unique due to its cyclohexane-1,4-diamine core, which provides distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C14H16Cl2N6 |
|---|---|
Molecular Weight |
339.2 g/mol |
IUPAC Name |
1-N,4-N-bis(6-chloropyrimidin-4-yl)cyclohexane-1,4-diamine |
InChI |
InChI=1S/C14H16Cl2N6/c15-11-5-13(19-7-17-11)21-9-1-2-10(4-3-9)22-14-6-12(16)18-8-20-14/h5-10H,1-4H2,(H,17,19,21)(H,18,20,22) |
InChI Key |
WVSFATTZKUQWAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NC2=CC(=NC=N2)Cl)NC3=CC(=NC=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


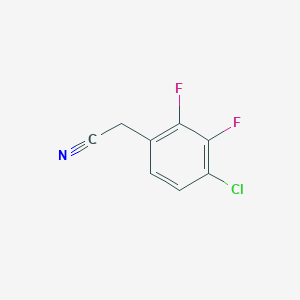
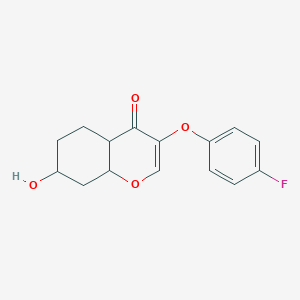

![Cyclohexanol, 4-[(4-chloro-6-methyl-2-pyrimidinyl)amino]-, trans-](/img/structure/B12328011.png)
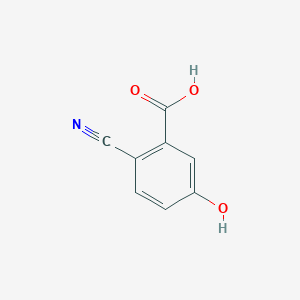
![1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid, 4-methyl-](/img/structure/B12328032.png)
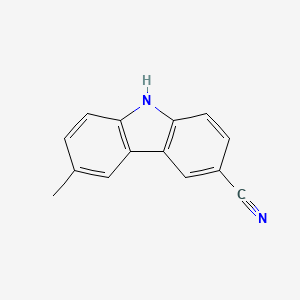
![3-Azabicyclo[4.1.0]heptan-1-ol](/img/structure/B12328039.png)
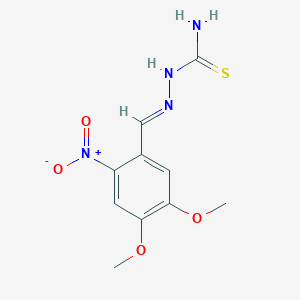
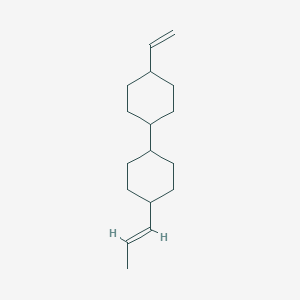
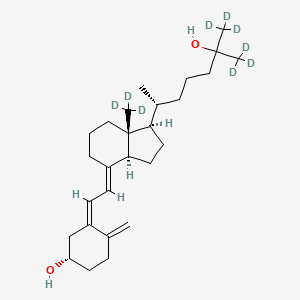
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3-cyanophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12328069.png)
